N-Boc-2-(1-Iminoethyl)hydrazine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“N-Boc-2-(1-Iminoethyl)hydrazine” (CAS# 851535-08-5) is a useful research chemical. It is used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 as a clinical candidate .

Synthesis Analysis

The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .

Molecular Structure Analysis

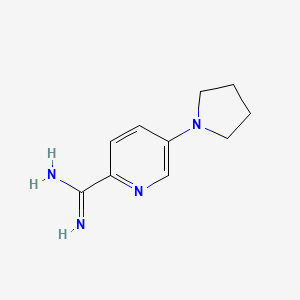

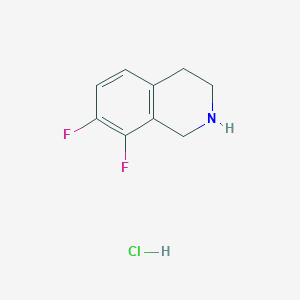

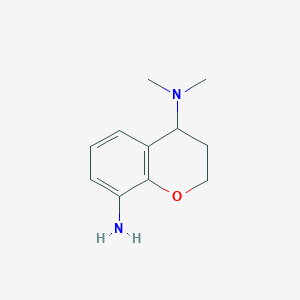

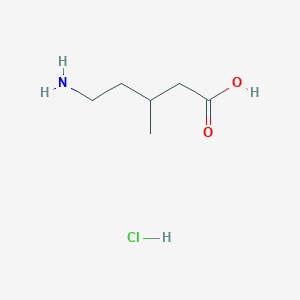

The molecular formula of “N-Boc-2-(1-Iminoethyl)hydrazine” is C7H15N3O2, and its molecular weight is 173.21 g/mol .

Chemical Reactions Analysis

The N-Boc group can be cleaved by mild acidolysis . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .

科研应用

Palladium-Catalyzed Coupling Reactions

N-Boc aryl hydrazines, including N-Boc-2-(1-Iminoethyl)hydrazine, are used in palladium-catalyzed coupling reactions with aryl halides to produce N-Boc diaryl hydrazines. These reactions are efficient, offering excellent yields. The N-Boc diaryl hydrazines are subsequently oxidized to azobenzenes, highlighting a method for synthesizing compounds with potential applications in material science and organic electronics Lim, Lee, & Cho, 2003.

Ugi Tetrazole Reaction

N-Boc-protected hydrazine is employed in the Ugi tetrazole reaction to create a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. This application showcases the versatility of N-Boc-2-(1-Iminoethyl)hydrazine in synthesizing tetrazole-based compounds, which are of interest in pharmaceutical research and development due to their potential biological activities Patil et al., 2016.

Solvent-Free Synthesis of Hydrazones

The compound is also pivotal in the solvent-free synthesis of hydrazones, followed by their N-alkylation. This method demonstrates an eco-friendly approach to synthesizing protected hydrazones, highlighting the compound's role in sustainable chemistry practices Nun et al., 2011.

Synthesis of Aza-Peptides

N-Boc-2-(1-Iminoethyl)hydrazine derivatives are crucial in the synthesis of aza-peptides, peptide analogs where a carbon atom in the peptide backbone is replaced by a nitrogen atom. This replacement induces conformational changes and enhances resistance to proteolytic degradation, making aza-peptides attractive for drug design and structure-activity relationship studies Freeman, Hurevich, & Gilon, 2009.

Ugi 4-CR Postcyclizations

In the context of isocyanide-based multicomponent reactions (IMCRs), N-Boc protected hydrazine is utilized with α-amino acid-derived isocyanides in the Ugi tetrazole reaction. This process enables the construction of complex molecules through one-pot synthesis and postcyclization modifications, demonstrating the compound's utility in synthetic organic chemistry Wang et al., 2017.

Synthesis of N-Aryl Hydrazides

N-Boc-2-(1-Iminoethyl)hydrazine is involved in copper-catalyzed coupling reactions to synthesize N-aryl hydrazides. This application showcases its role in forming N-arylated products, which are significant in developing pharmaceuticals and agrochemicals Wolter, Klapars, & Buchwald, 2001.

Safety And Hazards

性质

IUPAC Name |

tert-butyl N-(1-aminoethylideneamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPCTMTKIHNFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-(1-Iminoethyl)hydrazine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

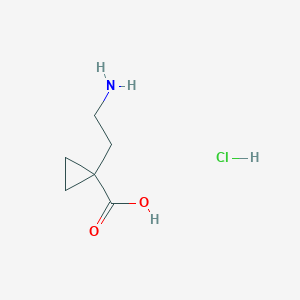

![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)

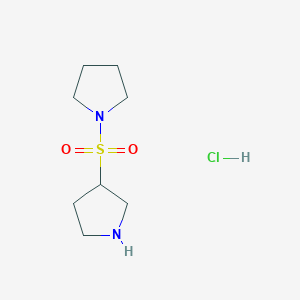

![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)